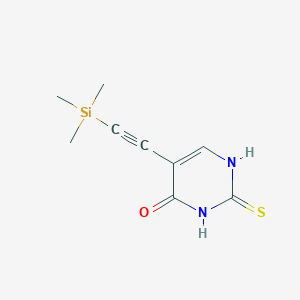
4-Cyclohexylnaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclohexylnaphthalen-1-ol is an organic compound that belongs to the class of naphthalenes, which are characterized by two fused benzene rings. This compound features a cyclohexyl group attached to the naphthalene ring at the 4-position and a hydroxyl group at the 1-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylnaphthalen-1-ol can be achieved through several methods. One common approach involves the cyclization of ortho-carbonylarylacetylenols, followed by selective hydrogenation . Another method includes the hydrogenation of bis(2-hydroxyethylene terephthalate) obtained from waste poly(ethylene terephthalate) (PET) using Pd/C and Cu-based catalysts . The reaction parameters, such as temperature, pressure, and time, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and cost-effectiveness. The process may also include purification steps such as distillation and crystallization to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclohexylnaphthalen-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce the compound, potentially converting it into alcohols or alkanes.
Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms into the naphthalene ring, resulting in halogenated derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in halogenated derivatives.
Applications De Recherche Scientifique
4-Cyclohexylnaphthalen-1-ol has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Its potential therapeutic effects are explored in drug discovery and development, particularly for treating infections and inflammatory conditions.
Mécanisme D'action
The mechanism of action of 4-Cyclohexylnaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 1-position allows it to form hydrogen bonds with biological molecules, influencing their activity. The cyclohexyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components. These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene: The parent compound with two fused benzene rings, lacking the cyclohexyl and hydroxyl groups.
1-Naphthol: A naphthalene derivative with a hydroxyl group at the 1-position but without the cyclohexyl group.
4-Cyclohexylnaphthalene: Similar to 4-Cyclohexylnaphthalen-1-ol but lacks the hydroxyl group.
Uniqueness
This compound is unique due to the presence of both the cyclohexyl and hydroxyl groups, which confer distinct chemical and biological properties. The cyclohexyl group enhances its lipophilicity, while the hydroxyl group allows for hydrogen bonding and increased reactivity. These features make it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
64598-36-3 |
|---|---|
Formule moléculaire |
C16H18O |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
4-cyclohexylnaphthalen-1-ol |
InChI |
InChI=1S/C16H18O/c17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h4-5,8-12,17H,1-3,6-7H2 |
Clé InChI |
YZBBICFPXUNONF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=CC=C(C3=CC=CC=C23)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Fluorospiro[chroman-2,4'-piperidine]](/img/structure/B11882174.png)
![3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11882185.png)


![6-Cyclopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid](/img/structure/B11882206.png)
![3-Bromo-6-methoxypyrazolo[1,5-a]pyrazine](/img/structure/B11882212.png)
![Ethanone, 1-[2-(acetyloxy)-1-naphthalenyl]-](/img/structure/B11882220.png)



![1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone](/img/structure/B11882262.png)


